REACTION_CXSMILES
|
ClC1C=CC(C2NN=NN=2)=C(NC(=O)C[O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N:18]2[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]2)C=1.ClC1C=CC(C2NN=NN=2)=C(NC(=O)C2C=CC=CC=2)C=1.CCN(C(C)C)C(C)C.CN1CCN(C2C=CC=CC=2OCC(Cl)=O)CC1>C(Cl)Cl>[CH3:24][N:21]1[CH2:20][CH2:19][N:18]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[OH:11])[CH2:23][CH2:22]1
|
Name
|
N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]-2-{[2-(4-methylpiperazin-1-yl)phenyl]oxy}acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)NC(COC1=C(C=CC=C1)N1CCN(CC1)C)=O)C1=NN=NN1
|
Name
|
N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide
|
Quantity
|
47.5 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)NC(C1=CC=CC=C1)=O)C1=NN=NN1
|
Name
|
|
Quantity
|
130 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.48 mmol
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=C(OCC(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This material was used without further purification
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude material was redissolved in methanol
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase C18 preparative HPLC (water/acetonitrile containing 0.1% formic acid 30%-100% gradient)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |